Cas no 2637450-04-3 (Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate)

Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate is a protected intermediate widely used in organic synthesis, particularly in peptide and pharmaceutical research. The Boc (tert-butoxycarbonyl) group provides stability under basic and nucleophilic conditions, while the 2-propynyl moiety offers versatility for further functionalization via click chemistry or cross-coupling reactions. The methyl ester and methoxy substituents enhance solubility and facilitate selective modifications. This compound is valued for its compatibility with multi-step synthetic routes, enabling controlled deprotection and derivatization. Its structural features make it a useful building block for constructing complex molecules, including bioactive compounds and advanced materials. High purity and consistent performance are key attributes for research applications.
Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate structure
2637450-04-3 structure
商品名:Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate
CAS番号:2637450-04-3
MF:C17H21NO5
メガワット:319.352345228195
MDL:MFCD34597142
CID:5214083

Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]-2-propyn-1-ylamino]-3-methoxy-, methyl ester
    • Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate
    • SY293142
    • MDL: MFCD34597142
    • インチ: 1S/C17H21NO5/c1-7-10-18(16(20)23-17(2,3)4)13-9-8-12(15(19)22-6)11-14(13)21-5/h1,8-9,11H,10H2,2-6H3
    • InChIKey: NCTXYKWIDNJANV-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(CC#C)C1C=CC(C(=O)OC)=CC=1OC)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 473
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 65.099

Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM362138-5g
methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate
2637450-04-3 95%+
5g
$2898 2023-03-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587632-1g
Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate
2637450-04-3 98%
1g
¥14625 2023-04-05
eNovation Chemicals LLC
Y1194435-1g
Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate
2637450-04-3 95%
1g
$1375 2025-02-26
eNovation Chemicals LLC
Y1194435-1g
Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate
2637450-04-3 95%
1g
$1375 2025-03-03
eNovation Chemicals LLC
Y1194435-1g
Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate
2637450-04-3 95%
1g
$1375 2024-07-29

Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate 関連文献

Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoateに関する追加情報

Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate (CAS No. 2637450-04-3): A Comprehensive Overview

Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate, identified by its CAS number 2637450-04-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amides and esters, characterized by its complex structural framework, which includes a benzene ring substituted with methoxy and carboxylate groups, and an amino group protected by a Boc (tert-butoxycarbonyl) group. The presence of a propynyl group further enhances its chemical diversity, making it a versatile intermediate in synthetic chemistry.

The structural features of Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Boc protection on the amino group provides stability under various reaction conditions while allowing for selective deprotection when necessary. This characteristic is particularly useful in multi-step synthetic routes where precise control over functional group transformations is essential.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various biological pathways. Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate has been explored as a key intermediate in the synthesis of inhibitors for enzymes involved in cancer metabolism. Specifically, researchers have investigated its potential in developing inhibitors for poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair and are implicated in various cancers. The propynyl moiety, in particular, has been found to enhance binding affinity to target proteins, making it an attractive feature for drug design.

Additionally, the methoxy group on the benzene ring contributes to the compound's solubility and bioavailability, which are critical factors in drug development. The combination of these structural elements makes Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate a promising candidate for further exploration in medicinal chemistry.

Recent studies have also highlighted the compound's role in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in cancer. By modifying the structure of Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate, researchers have been able to develop novel inhibitors that target specific kinases involved in tumor growth and progression. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as therapeutic agents.

The synthesis of Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate involves several key steps that highlight its complexity as a chemical entity. The process typically begins with the preparation of the benzene ring derivative through nucleophilic aromatic substitution or other coupling reactions. Subsequent functionalization with the Boc group and the propynyl moiety requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

The use of Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate as an intermediate has also been extended to the development of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The compound's structural framework provides a suitable platform for introducing modifications that enhance binding affinity and reduce susceptibility to enzymatic degradation. This approach has led to the discovery of several potent peptidomimetic drugs that are currently under investigation.

In conclusion, Methyl 4-[Boc(2-propynyl)amino]-3-methoxybenzoate (CAS No. 2637450-04-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The ongoing research into its applications underscores its importance as a building block in modern medicinal chemistry.

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